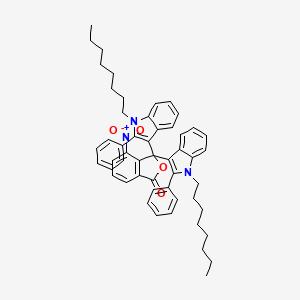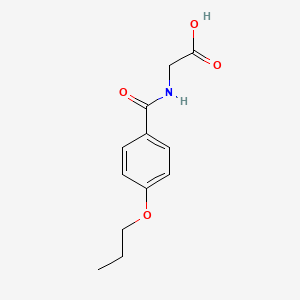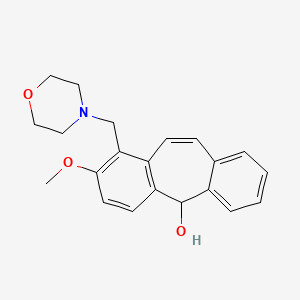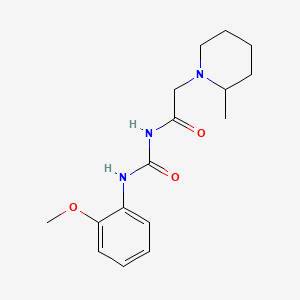
2-(2,2-Dimethylpropylidene)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethylpropylidene)oxirane is an organic compound belonging to the class of epoxides, also known as oxiranes. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound is notable for its unique structure, which includes a dimethylpropylidene group attached to the oxirane ring. Epoxides are widely studied due to their reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylpropylidene)oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids such as meta-chloroperoxybenzoic acid (MCPBA). The reaction typically proceeds under mild conditions, with the alkene being converted to the corresponding epoxide .
Industrial Production Methods: On an industrial scale, the production of epoxides often involves the catalytic oxidation of alkenes. For example, ethylene oxide, the simplest epoxide, is produced by the catalytic oxidation of ethylene using air or oxygen . Similar methods can be adapted for the synthesis of more complex epoxides like this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,2-Dimethylpropylidene)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These reactions can be catalyzed by acids or bases and result in the formation of diols or other functionalized compounds.
Oxidation and Reduction: Epoxides can be oxidized to form diols or reduced to form alcohols.
Substitution Reactions: Nucleophilic substitution reactions can occur at the carbon atoms of the oxirane ring, leading to the formation of a wide range of products.
Common Reagents and Conditions:
Acids and Bases: Used in ring-opening reactions to produce diols or other derivatives.
Peracids: Employed in the epoxidation of alkenes to form epoxides.
Hydrogen Halides: Utilized in substitution reactions to introduce halogen atoms into the molecule.
Major Products Formed:
Diols: Formed through ring-opening reactions.
Alcohols: Produced via reduction reactions.
Halogenated Compounds: Resulting from substitution reactions with hydrogen halides.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethylpropylidene)oxirane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dimethylpropylidene)oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered structure makes it highly reactive, allowing it to undergo various chemical transformations. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. The specific pathways and molecular targets depend on the nature of the reacting species and the conditions of the reaction .
Comparación Con Compuestos Similares
Ethylene Oxide: The simplest epoxide, used extensively in industrial applications.
2,3-Dimethyloxirane: Another epoxide with a similar structure but different substituents.
Oxetanes: Four-membered ring analogs of oxiranes, with different reactivity and applications.
Uniqueness: The presence of the dimethylpropylidene group can affect the compound’s stability, reactivity, and interactions with other molecules, making it distinct from other epoxides .
Propiedades
Número CAS |
51211-86-0 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
2-(2,2-dimethylpropylidene)oxirane |
InChI |
InChI=1S/C7H12O/c1-7(2,3)4-6-5-8-6/h4H,5H2,1-3H3 |
Clave InChI |
JERVLMZCONVYLP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C=C1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



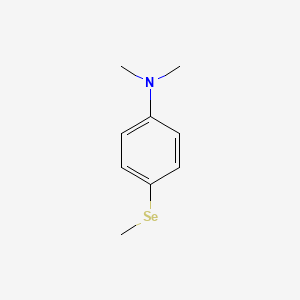
![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)
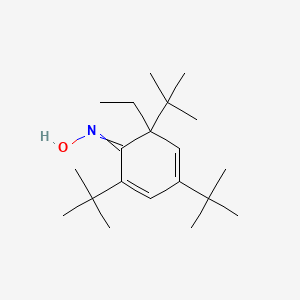

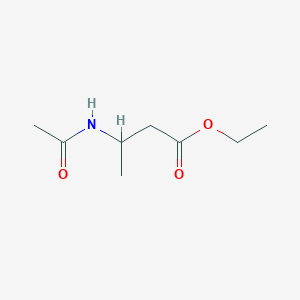
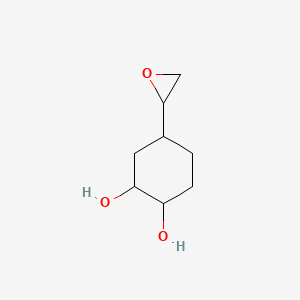
![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
![4-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14654412.png)
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)
